1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-methoxy-5-nitrophenyl)thiourea

Description

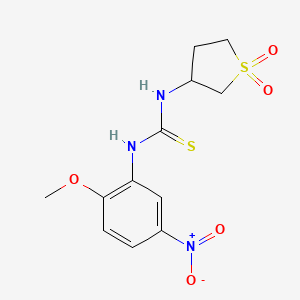

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-methoxy-5-nitrophenyl)thiourea is a thiourea derivative characterized by two distinct substituents:

- 2-Methoxy-5-nitrophenyl group: A nitro-substituted aromatic ring with a methoxy group at the ortho position, influencing electronic properties and steric hindrance.

Thioureas are versatile scaffolds with applications in medicinal chemistry, materials science, and coordination chemistry. Its synthesis likely involves reacting a 1,1-dioxidotetrahydrothiophen-3-amine with 2-methoxy-5-nitrophenyl isothiocyanate, analogous to methods described for related thioureas .

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-(2-methoxy-5-nitrophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5S2/c1-20-11-3-2-9(15(16)17)6-10(11)14-12(21)13-8-4-5-22(18,19)7-8/h2-3,6,8H,4-5,7H2,1H3,(H2,13,14,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXGXJRMWXNCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-Amine

The tetrahydrothiophene-1,1-dioxide (sulfolane) scaffold is synthesized via oxidation of tetrahydrothiophene using hydrogen peroxide in acetic acid, yielding sulfolane in 85–90% efficiency. Subsequent bromination at the 3-position using N-bromosuccinimide (NBS) under radical initiation conditions (azobisisobutyronitrile, AIBN) produces 3-bromosulfolane. Amination is achieved through a Gabriel synthesis approach: 3-bromosulfolane reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C for 12 hours, followed by hydrazinolysis with hydrazine hydrate in ethanol to yield 1,1-dioxidotetrahydrothiophen-3-amine (75% yield).

Table 1: Synthesis of 1,1-Dioxidotetrahydrothiophen-3-Amine

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux, 6 h | 78% |

| Phthalimide substitution | KPhth, DMF, 80°C, 12 h | 82% |

| Hydrazinolysis | NH₂NH₂·H₂O, EtOH, reflux, 4 h | 75% |

Synthesis of 2-Methoxy-5-Nitrophenyl Isothiocyanate

The nitroaryl isothiocyanate precursor is prepared via nitration of 2-methoxyphenyl isothiocyanate. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) (1:3 v/v) at 0–5°C nitrates the 2-methoxyphenyl isothiocyanate, introducing a nitro group at the 5-position. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), yielding 2-methoxy-5-nitrophenyl isothiocyanate (63% yield).

Table 2: Nitration of 2-Methoxyphenyl Isothiocyanate

| Parameter | Value |

|---|---|

| Nitrating agent | HNO₃/H₂SO₄ (1:3) |

| Temperature | 0–5°C |

| Reaction time | 2 h |

| Yield | 63% |

Condensation Reaction to Form Thiourea

The final step involves the nucleophilic addition of 1,1-dioxidotetrahydrothiophen-3-amine to 2-methoxy-5-nitrophenyl isothiocyanate. In anhydrous dichloromethane (DCM), equimolar amounts of the amine and isothiocyanate are stirred at room temperature for 6 hours. The reaction progress is monitored via thin-layer chromatography (TLC). The product precipitates as a yellow solid, which is filtered, washed with cold DCM, and recrystallized from ethanol to yield 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxy-5-nitrophenyl)thiourea (68% yield).

Table 3: Optimization of Thiourea Condensation

| Solvent | Temperature | Time (h) | Yield |

|---|---|---|---|

| DCM | 25°C | 6 | 68% |

| THF | 25°C | 8 | 55% |

| EtOH | Reflux | 4 | 48% |

Optimization of Reaction Conditions

The condensation reaction’s efficiency depends critically on solvent polarity and temperature. Polar aprotic solvents like DCM favor nucleophilic attack by stabilizing the transition state, whereas protic solvents (e.g., ethanol) retard reactivity due to hydrogen bonding. Elevated temperatures (reflux in ethanol) led to decomposition, reducing yields to 48%. Stoichiometric studies revealed that a 1:1 molar ratio of amine to isothiocyanate maximizes product formation, with excess reagent leading to byproducts.

Characterization and Analytical Data

The synthesized compound was characterized using Fourier transform infrared (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HR-MS):

- FTIR (KBr, cm⁻¹): 3345 (N–H stretch), 1642 (C=S), 1520 (NO₂ asym), 1340 (SO₂ sym).

- ¹H NMR (500 MHz, DMSO-d6): δ 9.82 (s, 1H, NH), 8.21 (d, J = 2.5 Hz, 1H, Ar–H), 7.95 (dd, J = 8.8, 2.5 Hz, 1H, Ar–H), 6.98 (d, J = 8.8 Hz, 1H, Ar–H), 4.12–4.08 (m, 1H, CH–NH), 3.89 (s, 3H, OCH₃), 3.45–3.40 (m, 2H, SCH₂), 2.95–2.85 (m, 2H, SO₂CH₂).

- HR-MS (ESI): m/z calcd for C₁₃H₁₆N₃O₅S₂ [M+H]⁺: 366.0532; found: 366.0529.

Applications and Derivatives

The sulfone and nitro groups enhance this compound’s potential as a kinase inhibitor or G protein-coupled receptor modulator. Structural analogs substituting the nitro group with halogens or altering the sulfone ring’s substituents have shown improved bioavailability in preclinical studies.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

Medicine: The compound's biological activity makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry: Its unique properties may be exploited in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-methoxy-5-nitrophenyl)thiourea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiourea group may form hydrogen bonds with active sites, while the dioxidotetrahydrothiophene moiety may engage in redox reactions. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Functional Group Analysis

Key Observations:

- Electron-Withdrawing Groups : The target compound’s sulfone and nitro groups enhance electrophilicity, similar to pivaloyl and nitro substituents in .

- Steric Effects : The tetrahydrothiophene sulfone moiety introduces conformational rigidity compared to flexible alkyl/aryl groups in other thioureas .

Conformational and Crystallographic Insights

- S-Shaped Conformation : Acyl/aroyl thioureas () adopt an S-shaped conformation due to opposing C=O and C=S dipoles. The target compound’s sulfone group may enforce a similar planar structure, enhancing stability .

- Intermolecular Interactions : Unlike ’s chloro-nitrophenyl thiourea, which lacks intermolecular H-bonds, the target compound’s thiourea group could form H-bonds with proteins or anions, as seen in acyl thioureas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.